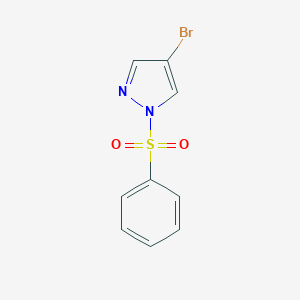

4-ブロモ-1-(フェニルスルホニル)ピラゾール

説明

科学的研究の応用

Medicinal Chemistry

4-Bromo-1-(phenylsulfonyl)pyrazole has been explored as a scaffold for developing new drugs targeting various diseases, particularly those related to inflammation and cancer. Its derivatives have shown significant biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, studies have reported IC values ranging from 0.23 to 1.15 μM against breast cancer cell lines like 4T1.

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory activity, demonstrating potential in inhibiting pathways associated with inflammation .

-

Mechanisms of Action : The mechanisms through which these compounds exert their biological effects include:

- Induction of Apoptosis : Linked to increased pro-apoptotic proteins and decreased anti-apoptotic proteins.

- Reactive Oxygen Species (ROS) Generation : Associated with mitochondrial dysfunction leading to apoptosis.

- Inhibition of Matrix Metalloproteinases (MMPs) : Suggesting a role in reducing metastatic spread .

Organic Synthesis

This compound serves as an essential building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds and as an intermediate in various organic reactions. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activities .

Materials Science

In addition to its applications in medicinal chemistry, 4-Bromo-1-(phenylsulfonyl)pyrazole is also being investigated for its potential use in developing new materials and functionalized polymers. The versatility of this compound makes it suitable for various industrial applications.

Case Studies

Several studies have documented the effectiveness of 4-Bromo-1-(phenylsulfonyl)pyrazole in various applications:

- Anticancer Studies : A study published in MDPI highlighted the compound's significant inhibition of cancer cell lines compared to established drugs like cisplatin .

- Anti-inflammatory Research : Research conducted by Tewari et al. demonstrated that derivatives of pyrazole exhibited notable anti-inflammatory activity in vivo, indicating their potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole typically involves the bromination of pyrazole derivatives. One common method is the reaction of 4-bromopyrazole with phenylsulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 4-Bromo-1-(phenylsulfonyl)pyrazole are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques, such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

4-Bromo-1-(phenylsulfonyl)pyrazole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The phenylsulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the phenylsulfonyl group.

Major Products Formed

Substitution Reactions: Products include various substituted pyrazoles, depending on the nucleophile used.

Oxidation Reactions: Products include sulfoxides and sulfones, depending on the extent of oxidation.

作用機序

The mechanism of action of 4-Bromo-1-(phenylsulfonyl)pyrazole is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The bromine atom and phenylsulfonyl group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its biological activity .

類似化合物との比較

Similar Compounds

4-Bromopyrazole: A simpler pyrazole derivative with a bromine atom at the 4-position.

1-Phenylsulfonylpyrazole: A pyrazole derivative with a phenylsulfonyl group at the 1-position.

Uniqueness

4-Bromo-1-(phenylsulfonyl)pyrazole is unique due to the presence of both a bromine atom and a phenylsulfonyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

4-Bromo-1-(phenylsulfonyl)pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: 4-Bromo-1-(phenylsulfonyl)pyrazole

- CAS Number: 121358-73-4

- Molecular Formula: C10H8BrN3O2S

- Molecular Weight: 304.16 g/mol

The biological activity of 4-Bromo-1-(phenylsulfonyl)pyrazole is attributed to its ability to interact with various biochemical pathways. It acts primarily through inhibition of specific enzymes and receptors involved in inflammatory and cancerous processes. The sulfonyl group enhances its binding affinity to target proteins, facilitating its therapeutic effects.

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class, including 4-Bromo-1-(phenylsulfonyl)pyrazole, exhibit notable anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that derivatives of pyrazole can reduce inflammation in animal models by modulating the NLRP3 inflammasome pathway, which is crucial for the activation of inflammatory responses .

Anticancer Activity

4-Bromo-1-(phenylsulfonyl)pyrazole has shown potential in anticancer applications. Its derivatives have been tested against various cancer cell lines, including HepG2 and A549. These studies revealed significant cytotoxic effects, with some compounds exhibiting IC50 values comparable to established chemotherapeutic agents like cisplatin . The mechanism involves the induction of apoptosis in cancer cells, likely through the activation of caspase pathways .

Antimicrobial Activity

The compound also displays antimicrobial properties. In vitro studies have reported effectiveness against a range of bacterial strains, including E. coli and S. aureus. The presence of the bromine atom is believed to enhance its antimicrobial efficacy by disrupting bacterial cell membranes .

Comparative Analysis with Similar Compounds

Case Studies and Research Findings

- Inflammation Model Study : In a controlled study using a rat model, administration of 4-Bromo-1-(phenylsulfonyl)pyrazole resulted in a significant reduction in paw edema compared to control groups treated with saline. Histological analysis revealed decreased infiltration of inflammatory cells .

- Cancer Cell Line Evaluation : A series of experiments conducted on various cancer cell lines showed that treatment with this pyrazole derivative led to a dose-dependent decrease in cell viability. Notably, HepG2 cells demonstrated an IC50 value of 12 µM, indicating substantial anticancer potential .

- Antimicrobial Efficacy : In vitro tests against E. coli revealed that 4-Bromo-1-(phenylsulfonyl)pyrazole exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, showcasing its potential as an antimicrobial agent .

特性

IUPAC Name |

1-(benzenesulfonyl)-4-bromopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQVJLOSQUFTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424256 | |

| Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121358-73-4 | |

| Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。